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molecular formula C14H16O5 B8808801 Diethyl 2-oxo-3-phenylsuccinate CAS No. 7147-33-3

Diethyl 2-oxo-3-phenylsuccinate

Cat. No. B8808801
M. Wt: 264.27 g/mol
InChI Key: KSOKJSQCASQKMW-UHFFFAOYSA-N
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Patent
US06509493B1

Procedure details

Ethyl atropate with a methyl atropate content not exceeding 0.05% can be obtained in a relatively complicated, two-stage process (Helv. Chim. Acta 30, 1349 (1947)) as long as the starting materials do not contain more than 0.05% of methyl compounds. This process involves ethyl phenylacetate being condensed with diethyl oxalate in the presence of sodium ethanolate to give diethyl 2-oxo-3-phenylsuccinate, Na salt. Subsequent reaction with formaldehyde in the presence of potassium carbonate results in ethyl atropate with a methyl ester content not exceeding 0.05%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
methyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(OCC)(=O)C(C1C=CC=CC=1)=C.C(OC)(=O)C(C1C=CC=CC=1)=C.[C:26]1([CH2:32][C:33]([O:35][CH2:36][CH3:37])=[O:34])[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1.[C:38](OCC)(=[O:44])[C:39]([O:41][CH2:42][CH3:43])=[O:40].C([O-])C.[Na+]>>[O:44]=[C:38]([CH:32]([C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1)[C:33]([O:35][CH2:36][CH3:37])=[O:34])[C:39]([O:41][CH2:42][CH3:43])=[O:40] |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C1=CC=CC=C1)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C1=CC=CC=C1)(=O)OC
Step Three
Name
methyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)CC(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
can be obtained in

Outcomes

Product
Name
Type
product
Smiles
O=C(C(=O)OCC)C(C(=O)OCC)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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